molecular formula C24H22ClN3O4S B11093797 2-chloro-N-{4-[(phenylcarbonyl)amino]phenyl}-5-(pyrrolidin-1-ylsulfonyl)benzamide

2-chloro-N-{4-[(phenylcarbonyl)amino]phenyl}-5-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B11093797
M. Wt: 484.0 g/mol
InChI Key: OWUBJROVTMUNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[4-(BENZOYLAMINO)PHENYL]-2-CHLORO-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(BENZOYLAMINO)PHENYL]-2-CHLORO-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(BENZOYLAMINO)PHENYL and 2-CHLORO-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and coupling catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(BENZOYLAMINO)PHENYL]-2-CHLORO-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~1~-[4-(BENZOYLAMINO)PHENYL]-2-CHLORO-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N1-[4-(BENZOYLAMINO)PHENYL]-2-CHLORO-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(BENZOYLAMINO)PHENYL)BENZAMIDE
  • N-[4-[4-(BENZOYLAMINO)BENZOYL]PHENYL]BENZAMIDE

Uniqueness

N~1~-[4-(BENZOYLAMINO)PHENYL]-2-CHLORO-5-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds

Properties

Molecular Formula

C24H22ClN3O4S

Molecular Weight

484.0 g/mol

IUPAC Name

N-(4-benzamidophenyl)-2-chloro-5-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C24H22ClN3O4S/c25-22-13-12-20(33(31,32)28-14-4-5-15-28)16-21(22)24(30)27-19-10-8-18(9-11-19)26-23(29)17-6-2-1-3-7-17/h1-3,6-13,16H,4-5,14-15H2,(H,26,29)(H,27,30)

InChI Key

OWUBJROVTMUNJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.